2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone
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Description
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has unique properties that make it an attractive target for synthesis and research.
Scientific Research Applications
Antimicrobial Activity
1,3,4-oxadiazole derivatives, including compounds similar to 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone, have shown significant antimicrobial activity. A study by Salimon, Salih, & Hussien (2011) found that these compounds exhibited minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3, indicating their potential as antimicrobial agents.
Synthesis and Characterization
These compounds have been synthesized and characterized through various methods. El‐Sayed, Hegab, Tolan, & Abdel-Rahman (2008) detailed the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, including structures similar to the compound , providing insights into their chemical properties and potential applications in various fields of research (El‐Sayed et al., 2008).
Antibacterial Activity
Joshi, Mandhane, Chate, & Gill (2011) synthesized a series of 1,3,4-oxidiazol-3(2H)-yl)ethanones and evaluated their antibacterial activities, finding several compounds with potential antibacterial activity. This highlights the relevance of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Joshi et al., 2011).
Anticancer Activity
The potential anticancer activities of 1,3,4-oxadiazole derivatives have been explored. For example, Redda & Gangapuram (2007) investigated the synthesis and anti-cancer activity profiles of a novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety. Their study indicated moderate cytotoxicity of these compounds on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).
Synthesis of Isoniazid Derivatives
Chaudhry, Munawar, & Khan (2020) demonstrated a facile synthesis of isoniazid derivatives that included 1,3,4-oxadiazol-3(2H)-yl]ethanones. Their study provided an efficient approach to synthesizing such compounds, expanding the scope of research and application in medicinal chemistry (Chaudhry et al., 2020).
properties
IUPAC Name |
1-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-2-4-12(5-3-11)14(20)10-22-16-19-18-15(21-16)13-6-8-17-9-7-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHXUJNZEAGERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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